molecular formula C9H4ClF3O4S B14024043 4-Chloro-1-benzofuran-3-YL trifluoromethanesulfonate

4-Chloro-1-benzofuran-3-YL trifluoromethanesulfonate

Cat. No.: B14024043
M. Wt: 300.64 g/mol
InChI Key: FDGFHCKMVNBFMK-UHFFFAOYSA-N
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Description

4-Chloro-1-benzofuran-3-YL trifluoromethanesulfonate is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chloro group at the 4-position and a trifluoromethanesulfonate group at the 3-position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-benzofuran-3-YL trifluoromethanesulfonate typically involves the introduction of the trifluoromethanesulfonate group to a pre-formed 4-chloro-1-benzofuran. One common method is the reaction of 4-chloro-1-benzofuran with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-benzofuran-3-YL trifluoromethanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted benzofuran derivatives, while oxidation reactions can produce benzofuranones .

Mechanism of Action

The mechanism of action of 4-Chloro-1-benzofuran-3-YL trifluoromethanesulfonate is primarily related to its ability to interact with biological targets. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-benzofuran-3-YL methanesulfonate
  • 4-Chloro-1-benzofuran-3-YL tosylate
  • 4-Chloro-1-benzofuran-3-YL mesylate

Uniqueness

4-Chloro-1-benzofuran-3-YL trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its analogs with different sulfonate groups. Additionally, the trifluoromethanesulfonate group can enhance the compound’s lipophilicity, potentially improving its bioavailability and membrane permeability .

Properties

Molecular Formula

C9H4ClF3O4S

Molecular Weight

300.64 g/mol

IUPAC Name

(4-chloro-1-benzofuran-3-yl) trifluoromethanesulfonate

InChI

InChI=1S/C9H4ClF3O4S/c10-5-2-1-3-6-8(5)7(4-16-6)17-18(14,15)9(11,12)13/h1-4H

InChI Key

FDGFHCKMVNBFMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CO2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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